5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester
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Overview
Description
“5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate . It has a molecular weight of 213.31 and is a yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a yellow liquid . Its molecular weight is 213.31 .Scientific Research Applications
Polymorphic and Solvate Structures
Research by Salorinne et al. (2014) delved into the structural characterization of ethyl ester and carboxylic acid derivatives of an antiviral drug analogue, demonstrating polymorphic and solvate structures through X-ray crystallography and NMR spectroscopy. This study highlights the importance of intermolecular interactions and their impact on the stability and conformation of isoxazole derivatives, which could be crucial for drug design and development (Salorinne et al., 2014).
Antituberculosis Activity
Mao et al. (2010) synthesized and tested the antituberculosis activity of novel mefloquine-isoxazole carboxylic esters, including a compound similar in functionality to "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester." These compounds demonstrated significant antituberculosis activity, suggesting potential applications in developing new antituberculosis drugs (Mao et al., 2010).
Esterification Techniques
The work of Yoshino et al. (2006) on the esterification of carboxylic and phosphonic acids presents an environmentally friendly method that might be applicable for synthesizing esters related to "this compound," showcasing an efficient pathway for the preparation of ester derivatives in green chemistry contexts (Yoshino et al., 2006).
Novel Routes to Isoxazole Derivatives
Research by Sørensen et al. (2000) introduced a novel approach to synthesize 5-substituted 3-isoxazolols without forming byproducts, which could be relevant for the synthesis of complex isoxazole derivatives, potentially including variations of "this compound." This method provides a versatile procedure for the preparation of isoxazole-based compounds (Sørensen et al., 2000).
Homologation and Derivatization Techniques
Katritzky et al. (2001) discussed a method for the homologation of carboxylic acids into their corresponding esters, offering a potential synthetic route for modifying or synthesizing derivatives of "this compound." This technique could be useful for researchers looking to create new compounds with tailored properties for specific applications (Katritzky et al., 2001).
Mechanism of Action
Target of Action
Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, also known as 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) . Mtb is the causative agent of Tuberculosis (TB), a leading cause of death among infectious diseases globally .
Mode of Action
It has been observed that the presence of a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position were optimal for anti-tb potency . This suggests that these groups may interact with specific targets in Mtb to exert their anti-TB effects .
Result of Action
The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb . This suggests that it could potentially be used as a chemotherapeutic agent against TB, including drug-resistant forms of the disease .
properties
IUPAC Name |
ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJRGMMFYOGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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